molecular formula C17H20N2OS B129806 Promethazine N-Oxide CAS No. 81480-39-9

Promethazine N-Oxide

Cat. No. B129806
CAS RN: 81480-39-9
M. Wt: 300.4 g/mol
InChI Key: VSUIGOJNZBMHQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The N-oxidation products identified by thin-layer chromatography (TLC) and mass spectra using synthetic reference products are promethazine-N-oxide . This is believed to be formed chemically and metabolically from the metabolite N-hydroxydesmethylpromethazine .


Molecular Structure Analysis

Promethazine N-Oxide has a molecular formula of C17H20N2OS . Its molecular weight is 300.4 g/mol . The IUPAC name for this compound is N, N -dimethyl-1-phenothiazin-10-ylpropan-2-amine oxide .


Chemical Reactions Analysis

A study on the kinetics and thermodynamics of the oxidative coupling reaction between aniline and promethazine at various temperatures was conducted . The reaction followed a first-order model and rate constants were determined across different temperatures ranging from 0.05367 to 0.08947 min −1 .


Physical And Chemical Properties Analysis

Promethazine N-Oxide has a molecular weight of 300.4 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . Its Rotatable Bond Count is 3 . The Exact Mass is 300.12963444 g/mol .

Scientific Research Applications

  • Neurotransmitter (NT) Reuptake Inhibitors Relevance: Understanding its impact on neurotransmitter reuptake inhibition could inform novel therapeutic approaches in dermatology.
  • Metabolic N-Dealkylation and N-Oxidation

    • Drug Design : Insights from these metabolic pathways can inform structure-based drug design .

    Antimicrobial Properties

    • Future Directions : Further investigation into Promethazine N-Oxide’s antimicrobial properties could lead to novel therapeutic strategies .

    Antioxidant Potential

    • Biomedical Applications : Understanding its antioxidant properties may have implications for oxidative stress-related diseases .

    Neuroprotective Effects

    • Clinical Relevance : Investigating its neuroprotective effects could lead to therapeutic interventions for neurodegenerative disorders .

    Antitumor Activity

    • Challenges : Further studies are needed to optimize their efficacy and safety for clinical use .

Mechanism of Action

Target of Action

Promethazine N-Oxide, a derivative of Promethazine, primarily targets histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors . These receptors play crucial roles in allergic reactions, pain, sedation, nausea, and vomiting .

Mode of Action

Promethazine N-Oxide interacts with its targets by antagonizing these receptors . This antagonistic action is used to treat allergic reactions . Antagonism of muscarinic and NMDA receptors contribute to its use as a sleep aid, as well as for anxiety and tension .

Biochemical Pathways

It is known that the compound can inhibit neuroinflammation and nlrp3 inflammasome activation . This suggests that it may impact pathways related to inflammation and immune response.

Pharmacokinetics

It is known that the metabolic reactions that occur at alkylamino moieties may provide insight into the roles of these moieties when they are parts of drug molecules . N-dealkylation of N, N-dialkylamino moieties has been associated with retaining, attenuation or loss of pharmacologic activities of metabolites compared to their parent drugs .

Result of Action

The molecular and cellular effects of Promethazine N-Oxide’s action include reduced cell death and attenuated neuroinflammatory response . It also decreases ischemia-induced inflammasome activation, shown by reduced mRNA and protein expressions of NLRP3, IL-1β, TXNIP, cleaved-Caspase-1, and IL-18 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Promethazine N-Oxide. For instance, the oxidative degradation of Promethazine is influenced by factors such as pH, presence of metal ions like copper(II) and iron(III), and antioxidants . The role of the solvent in aniline oxidative coupling reactions with Promethazine is also crucial, as it can significantly influence the outcome of the reaction in terms of yield, selectivity, and reaction kinetics .

properties

IUPAC Name

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13(19(2,3)20)12-18-14-8-4-6-10-16(14)21-17-11-7-5-9-15(17)18/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUIGOJNZBMHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560137
Record name N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Promethazine N-Oxide

CAS RN

81480-39-9
Record name N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How is Promethazine N-oxide formed in the body?

A: Research indicates that Promethazine N-oxide is a metabolic byproduct of Promethazine. When Promethazine is incubated with rabbit liver homogenate, specifically the 9000g supernatant fractions, several metabolites are produced. Among these are N-dealkylated, N-oxygenated, and ring-hydroxylated compounds. [] Promethazine N-oxide falls under the category of N-oxygenated products, suggesting its formation involves an oxidation reaction occurring at the nitrogen atom of Promethazine.

Q2: What other N-oxidized products are formed alongside Promethazine N-oxide during Promethazine metabolism?

A: In addition to Promethazine N-oxide, another significant N-oxidized product identified in the study is a nitrone compound (VIII). This nitrone is believed to be generated both chemically and metabolically from N-hydroxydesmethylpromethazine (VII), another metabolite of Promethazine. []

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